2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 4-bromophenyl group at position 3, a thioether linkage to an acetamide moiety, and a 3,4-dimethoxyphenyl substituent on the acetamide nitrogen. Thienopyrimidinones are heterocyclic scaffolds known for diverse biological activities, including kinase inhibition and antimicrobial effects . The 4-bromophenyl group may enhance binding affinity via halogen interactions, while the 3,4-dimethoxyphenyl substituent contributes to solubility and electronic effects. The compound’s molecular weight (estimated ~550 g/mol) and hydrogen-bonding capacity (1 donor, 5 acceptors) suggest moderate bioavailability, influenced by its substituents .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O4S2/c1-29-17-8-5-14(11-18(17)30-2)24-19(27)12-32-22-25-16-9-10-31-20(16)21(28)26(22)15-6-3-13(23)4-7-15/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFCTZNSQYRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst and a bromophenylboronic acid.
Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine intermediate with a suitable thiol under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 3,4-dimethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl ring serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse substituents.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl group substitution (e.g., phenyl) | 65–75% | |
| Amination | CuI, L-proline, KOH, DMSO, 100°C | Primary/secondary amine substitution | 50–60% |
Key Findings :
-
The bromine undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives, enhancing lipophilicity for drug design.
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Copper-mediated amination introduces nitrogen-containing groups, improving target affinity in kinase inhibition studies.
Oxidation of the Thioether Linkage
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and bioactivity.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation to Sulfone | mCPBA, CH₂Cl₂, 0°C to RT | Sulfone derivative | 85–90% | |
| Oxidation to Sulfoxide | H₂O₂, AcOH, RT | Sulfoxide derivative | 70–80% |
Key Findings :
-
Sulfone formation increases metabolic stability compared to the parent thioether.
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Sulfoxides exhibit intermediate reactivity, serving as precursors for further functionalization.
Hydrolysis of the Acetamide Moiety
The acetamide group can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid | 90–95% | |
| Basic Hydrolysis | NaOH (2M), EtOH, 60°C, 6h | Sodium carboxylate | 85–90% |
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated its effectiveness against:
- MCF-7 Breast Cancer Cells : The compound exhibited significant growth inhibition compared to control groups.
- A549 Lung Cancer Cells : Similar studies reported cytotoxic effects leading to apoptosis in these cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Staphylococcus aureus : Demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MICs).
- Escherichia coli : Comparable antimicrobial effects were observed.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It may target specific enzymes involved in cancer progression and microbial resistance mechanisms, including:
- Tyrosine Kinases : Inhibition could lead to reduced signaling pathways associated with cancer growth.
- DNA Topoisomerases : Targeting these enzymes may disrupt DNA replication in cancer cells.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various thieno[3,2-d]pyrimidine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that the compound under discussion showed promising activity against MCF-7 cells, suggesting further investigation into its mechanism of action is warranted.
Antimicrobial Evaluation
Another research article focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Using disk diffusion methods, it was found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values indicating high potency.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine core with methoxy substitution | Antibacterial |
| 5-methylthiazole derivatives | Thiazole ring fused with various aromatic systems | Anticancer |
| 1H-benzimidazole derivatives | Benzimidazole core with various substituents | Antifungal |
This table illustrates the diversity within this chemical class while underscoring the distinct combination of functional groups present in 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide that may confer unique biological properties.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The bromophenyl and thienopyrimidine moieties could play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key analogs and their distinguishing features:
Physicochemical and Pharmacological Insights
- Solubility and Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group improves aqueous solubility compared to halogenated analogs (e.g., 4-bromo- or 2,4-dichlorophenyl) . Conversely, compounds with isopropyl or methyl groups (e.g., CAS 1040634-09-0) exhibit higher logP values, favoring membrane permeability but risking metabolic instability .
- Binding Interactions : The 4-bromophenyl group in the target compound may engage in halogen bonding with biomolecular targets, a feature shared with CAS 1040634-09-0 and the dichlorophenyl analog . The dimethoxyphenyl group’s electron-donating methoxy substituents could facilitate π-π stacking or hydrogen bonding, contrasting with electron-withdrawing chloro groups .
- Synthetic Complexity: Benzo-fused derivatives () require multi-step synthesis due to cyclohexene ring formation, whereas non-fused pyrimidinones () are more accessible . The target compound’s synthesis likely parallels methods described for CAS 1040634-09-0, involving carbodiimide-mediated amide coupling .
Crystallographic and Conformational Data
Crystal structures of related acetamides (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) reveal dihedral angles between aromatic rings (66.4° in ), influencing molecular rigidity and target binding. The target compound’s 3,4-dimethoxyphenyl group may adopt a similar twisted conformation, optimizing interactions with hydrophobic pockets .
Biological Activity
The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
- Molecular Formula : C21H16BrN3O3S2
- Molar Mass : 502.404 g/mol
- CAS Number : 379237-32-8
Antiviral Activity
Research indicates that thienopyrimidine derivatives exhibit significant antiviral properties. For instance, compounds related to thieno[2,3-b]pyridine have been shown to be effective against herpesviruses, including HSV-1 and HSV-2. The structure of the compound under review suggests a similar potential due to the presence of the thieno and pyrimidine moieties which are known to enhance antiviral activity .
Anticancer Properties
Thienopyrimidine derivatives have also been investigated for their anticancer effects. Studies have shown that modifications in the thienopyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines. Specifically, compounds with bromophenyl and dimethoxyphenyl substitutions have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for viral replication and cancer cell proliferation. For example, thienopyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells such as those found in tumors or infected tissues .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is heavily influenced by their structural components. The presence of electron-withdrawing groups (like bromine) and electron-donating groups (like methoxy) plays a crucial role in modulating their pharmacological profiles. Studies suggest that optimal substitution patterns can significantly enhance both antiviral and anticancer activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-bromophenylacetic acid derivatives with thienopyrimidinone scaffolds via thiourea or thioether linkages. A stepwise approach includes:
Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane at low temperatures (273 K) to minimize side reactions .
Cyclization : Optimize reaction time and temperature to form the thieno[3,2-d]pyrimidin-4-one core.
Purification : Employ column chromatography or recrystallization from methylene chloride.
- Optimization : Apply Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature. For example, fractional factorial designs can identify critical parameters for yield improvement .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-dimethoxyphenyl groups) to confirm stereoelectronic effects .
- NMR spectroscopy : Use - and -NMR to verify substituent positions, focusing on acetamide proton shifts (~6.5–7.5 ppm) and sulfur/oxygen electronic environments.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 591.7 g/mol) and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Test dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) blends to enhance solubility while maintaining biocompatibility.
- pH adjustment : Use phosphate-buffered saline (PBS) at physiological pH to stabilize the compound in aqueous media.
- Micellar encapsulation : Employ surfactants like Tween-80 for hydrophobic derivatives.
- DoE : Statistically optimize solvent ratios and additives to balance solubility and assay compatibility .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model electron distribution at the 4-oxo and thioether moieties, predicting reactivity with biological targets (e.g., kinases) .
- Molecular docking : Simulate interactions with binding pockets (e.g., ATP-binding sites) to prioritize substituents like bromine or methoxy groups for synthesis .
- Machine learning : Train models on existing bioactivity data to predict ADMET properties and synthetic feasibility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding (e.g., acetamide NH) and hydrophobic (e.g., bromophenyl) motifs .
- Biological testing : Use enzyme inhibition assays (e.g., IC measurements) paired with multivariate regression to correlate substituents with activity .
Q. What reactor designs are optimal for scaling up synthesis while minimizing side products?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps like cyclization, reducing byproduct formation .
- Membrane separation : Integrate nanofiltration post-synthesis to isolate the product from unreacted intermediates .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives.
- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cell viability assays).
- Statistical rigor : Apply ANOVA to assess inter-experimental variability and identify outliers .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement if discrepancies persist .
Q. What crystallographic techniques elucidate packing interactions influencing stability?
- Methodological Answer :
- Intermolecular interaction analysis : Identify N–H···O hydrogen bonds and C–H···F contacts contributing to lattice stability via Hirshfeld surface analysis .
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with crystal packing density.
- Polymorph screening : Use solvent evaporation under controlled humidity to isolate metastable forms for comparative stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
